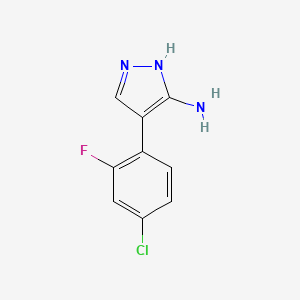
4-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-chloro-2-fluorophenyl)-1H-pyrazol-3-amine” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring bound to a phenyl ring which is substituted with a chlorine and a fluorine atom . The exact structure would depend on the positions of these substituents on the rings.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthetic Strategies : A study focused on the synthesis of fluorinated pyrazoles, which are of interest as building blocks in medicinal chemistry. The synthesis involves monofluorination and condensation steps to create new 3-amino-4-fluoropyrazoles, highlighting the compound's role in facilitating further functionalization in synthetic chemistry (Surmont et al., 2011).
- Crystal Structure Analysis : The structural characterization of specific derivatives reveals insights into their molecular conformations and interactions. For instance, crystallization studies of certain pyrazole derivatives provide detailed information on their isostructural properties and planarity, offering valuable data for further chemical and pharmaceutical research (Kariuki et al., 2021).
Biological Activity and Applications
- Antimicrobial Activities : The antimicrobial potential of pyrazole derivatives has been a subject of interest. For example, synthesis and evaluation of novel 1,5-diaryl pyrazoles have been conducted to assess their antibacterial and antifungal activities, with some compounds showing significant efficacy against various pathogens (Ragavan et al., 2010).
- Antitubercular Activity : Pyrazine derivatives, including those synthesized from chloro- and fluoro-substituted pyrazoles, have been explored for their potential tuberculostatic activity. This research contributes to the search for new treatments against tuberculosis, highlighting the compound's relevance in developing therapeutic agents (Foks et al., 2005).
Photophysical Properties
- The study of novel pyrazoline-containing fluorophores exemplifies the exploration of the photophysical properties of pyrazole derivatives. These compounds exhibit solvatochromic behavior and pH-sensitive fluorescence, offering potential applications in analytical chemistry and fluorescent labeling (Varghese et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZHMBJRVSDBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=C(NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

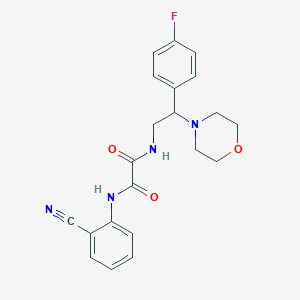
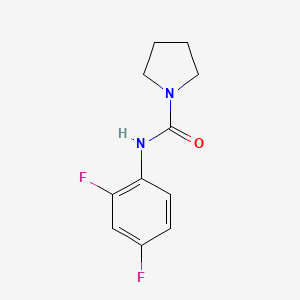
![N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2698178.png)
![Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate](/img/structure/B2698180.png)

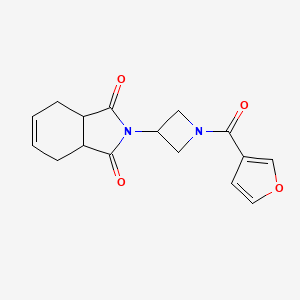
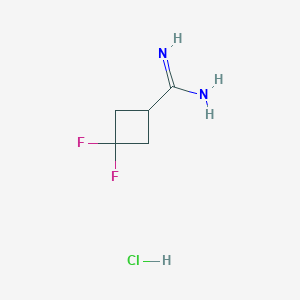
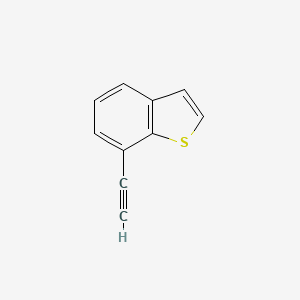
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2698186.png)
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2698190.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2698192.png)
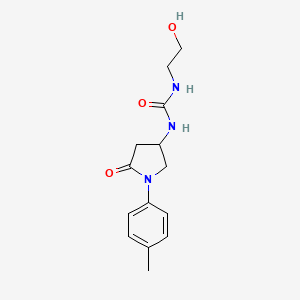
![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2698198.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2698199.png)